molecular formula C23H27FN4O3 B135385 (R)-paliperidone CAS No. 130049-85-3

(R)-paliperidone

Cat. No. B135385
M. Wt: 426.5 g/mol
InChI Key: PMXMIIMHBWHSKN-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paliperidone, also known as 9-hydroxyrisperidone, is the major active metabolite of the atypical antipsychotic risperidone. It is utilized in the treatment of schizophrenia and is known for its extended-release (ER) formulation, which allows for consistent plasma drug concentrations over a 24-hour period with once-daily oral administration . The ER formulation is based on an osmotic-controlled release oral delivery system (OROS®), which provides therapeutic levels rapidly and simplifies dosing regimens, potentially leading to better adherence and improved outcomes .

Synthesis Analysis

The synthesis of paliperidone is not directly discussed in the provided papers. However, as it is a metabolite of risperidone, its synthesis in the body occurs through metabolic pathways. The pharmacokinetic profile of paliperidone ER, which undergoes limited hepatic metabolism, minimizes the risks of hepatic drug-drug and drug-disease interactions .

Molecular Structure Analysis

Paliperidone possesses a similar, though not identical, receptor pharmacology to its parent molecule, risperidone. It has a very low affinity for muscarinic receptors, which results in the absence of anticholinergic side effects. The molecular structure of paliperidone allows for its predominant renal elimination and a lower risk of interaction with other drugs .

Chemical Reactions Analysis

The chemical reactions involving paliperidone primarily relate to its pharmacological activity in the brain. Paliperidone acts as an antagonist at dopamine D2 receptors and serotonin 5HT2A receptors, which are implicated in the pathophysiology of schizophrenia. The balance of these receptor activities contributes to its antipsychotic effects and its side effect profile .

Physical and Chemical Properties Analysis

Paliperidone ER's physical and chemical properties are tailored for once-daily dosing due to the OROS® delivery system. This system leads to lower plasma peak levels compared with non-extended-release formulations, potentially reducing side effects. Paliperidone has lower protein binding and decreased inhibition of P-glycoprotein, leading to decreased potential for drug-drug interactions . It is well tolerated, with a pharmacokinetic profile resulting in a more stable serum concentration .

Scientific Research Applications

Summary of the Application

“®-paliperidone” is used in the field of pharmaceutics for the formulation of drugs. Specifically, it’s used in the formulation of paliperidone palmitate (PP), a long-acting injectable antipsychotic .

Methods of Application

The study investigated the nature of PP obtained by different crystallization processes. Two different PPs, namely PP-1 and PP-2, were prepared by different crystallization methods. Test formulations were prepared by the wet milling method using either a PP-1 or PP-2 sample .

Results or Outcomes

The results indicated that different crystallization processes did not change the crystal of PP, but changed the crystallinity of PP. The stability and state of formulation containing PP-2 were better compared to formulations containing PP-1 .

Application in Treatment-Resistant Schizophrenia

Summary of the Application

“®-paliperidone” is used in the treatment of treatment-resistant schizophrenia .

Methods of Application

In a randomized, double-blind, multicenter study, the efficacy of paliperidone ER was compared with olanzapine in treatment-resistant or treatment-intolerant patients with schizophrenia .

Results or Outcomes

The study found that paliperidone ER was as effective as olanzapine in treating symptoms of treatment-resistant schizophrenia .

Application in Metabolic Syndrome in Patients With Schizophrenia

Summary of the Application

“®-paliperidone” is used in the treatment of metabolic syndrome in patients with schizophrenia .

Methods of Application

In a 12-month observational prospective cohort study, the prevalence of metabolic syndrome (MetS) in patients treated with paliperidone palmitate (PP) was explored .

Results or Outcomes

The proportion of patients with MetS at baseline did not significantly change neither at 6 nor at 12 months of PP treatment. A significant improvement in schizophrenic symptoms emerged by means of Positive and Negative Syndrome Scale total and subscale scores .

Application in Neurology

Summary of the Application

“®-paliperidone” is used in the field of neurology for the treatment of severe behavior problems in children that were partially refractory to treatment with risperidone .

Methods of Application

In a prospective 16-week open-label study, paliperidone was administered to 18 patients (mean age, 13.4 years) with severe and excessive irritability in the context of generalized developmental disorders or attention-deficit/hyperactivity disorder .

Results or Outcomes

There was a significant clinical improvement in 50% of the cases, as reflected in the Clinical Global Impression. Severity of aggressive behavior, as assessed by the Overt Aggression Scale, decreased significantly after paliperidone treatment .

Application in Bipolar Disorder

Summary of the Application

“®-paliperidone” is used in the treatment of borderline personality disorder (BPD) .

Methods of Application

A total of 16 patients with BPD were treated with intramuscular paliperidone palmitate (IMPP) over 12 weeks .

Results or Outcomes

The study did not provide specific results or outcomes, but it suggests that paliperidone may be effective in treating BPD .

Application in Major Depressive Disorder

Summary of the Application

“®-paliperidone” is used in the treatment of major depressive disorder .

Methods of Application

In a study, patients with schizophrenia were transitioned from 1-monthly paliperidone palmitate formulation (PP1M) to PP3M, with the evaluation of plasma levels of the drug .

Results or Outcomes

The study found that the transition maintained clinical stability in patients, suggesting that “®-paliperidone” may be effective in treating major depressive disorder .

Application in Psychiatry

Summary of the Application

“®-paliperidone” is used in the field of psychiatry for the treatment of treatment-resistant schizophrenia .

Methods of Application

In a randomized, double-blind, multicenter study, the efficacy of paliperidone ER was compared with olanzapine in treatment-resistant or treatment-intolerant patients with schizophrenia .

Results or Outcomes

The study found that paliperidone ER was as effective as olanzapine in treating symptoms of treatment-resistant schizophrenia .

Application in Treatment of Schizoaffective Disorder

Summary of the Application

“®-paliperidone” is used in the treatment of schizoaffective disorder .

Methods of Application

In a study, patients with schizophrenia were transitioned from 1-monthly paliperidone palmitate formulation (PP1M) to PP3M, with the evaluation of plasma levels of the drug .

Results or Outcomes

The study found that the transition maintained clinical stability in patients, suggesting that “®-paliperidone” may be effective in treating schizoaffective disorder .

Application in Treatment of Psychotic Disorders

Summary of the Application

“®-paliperidone” is used in the treatment of psychotic disorders .

Methods of Application

In a comprehensive review of the literature, the use of paliperidone in the treatment of schizophrenia and schizoaffective disorder was covered .

Results or Outcomes

The review found that paliperidone was effective in the treatment of schizophrenia and schizoaffective disorder .

Safety And Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.




  • Future Directions

    This would involve discussing potential areas for future research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.




    For a specific compound like “®-paliperidone”, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied. If you have a different compound in mind or need information on a specific aspect of “®-paliperidone”, feel free to ask!


    properties

    IUPAC Name

    (9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PMXMIIMHBWHSKN-LJQANCHMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H27FN4O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60861376
    Record name 9R-Paliperidone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60861376
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    426.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-paliperidone

    CAS RN

    130049-85-3
    Record name Paliperidone, (R)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 9R-Paliperidone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60861376
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name PALIPERIDONE, (R)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (5.2 grams) and diisopropyl ethyl amine (12.56 grams) was added to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (5.0 grams) in methanol (75 ml) taken in autoclave and then heated to 60-65° C., 0.8 Kg pressure was applied and stirred for 16 hours. The reaction mixture cooled and then distilled under reduced pressure. Isopropyl alcohol was added to the obtained residue and stirred for 15 minutes and then distilled off under reduced pressure to get the title compound. Added methanol and heated the reaction mixture to reflux temperature and stirred for 2.0 hrs at same temperature. Cooled the reaction mixture to 20° C. and stirred for 90 minutes at the same temperature. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
    Quantity
    12.56 g
    Type
    reactant
    Reaction Step One
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Quantity
    75 mL
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    A mixture of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-11) (5 grams), acetic acid (25 ml) and palladium carbon (4 grams) was taken in an autoclave. Hydrogen gas with a pressure of 3.0 Kg/cm2 was applied to the above mixture at 32° C. for 9 hrs. The reaction mixture was filtered through a hyflow bed. The filtrate was treated with water (100 ml) and the pH of the filtrate was adjusted to 10 using aqueous sodium hydroxide solution. The solid formed was filtered, washed with water and dried at 50° C. to yield the title compound.
    Name
    palladium carbon
    Quantity
    4 g
    Type
    catalyst
    Reaction Step One
    Quantity
    25 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods III

    Procedure details

    To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
    Quantity
    1.5 mL
    Type
    solvent
    Reaction Step One
    Quantity
    3 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.008 g
    Type
    reactant
    Reaction Step Two

    Synthesis routes and methods IV

    Procedure details

    A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
    Quantity
    150 g
    Type
    reactant
    Reaction Step One
    Quantity
    113.3 g
    Type
    reactant
    Reaction Step One
    Quantity
    9.7 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.5 L
    Type
    solvent
    Reaction Step One

    Synthesis routes and methods V

    Procedure details

    To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (10.0 grams) in methanol (50 ml), 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (11 grams) and diisopropyl ethyl amine (9 grams) were added. The reaction mixture heated to 65-70° C. and stirred for 24 hrs at the same temperature. The reaction mixture was cooled. Dichloromethane (100 ml) and sodium borohydride (0.086 grams) were added to it and stirred for 60 minutes at the same temperature. The solvent was distilled off under reduced temperature. Methanol was added to the residue and heated to reflux for 30 min. The reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
    Quantity
    10 g
    Type
    reactant
    Reaction Step One
    Quantity
    9 g
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0.086 g
    Type
    reactant
    Reaction Step Two
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-paliperidone
    Reactant of Route 2
    (R)-paliperidone
    Reactant of Route 3
    (R)-paliperidone
    Reactant of Route 4
    Reactant of Route 4
    (R)-paliperidone
    Reactant of Route 5
    (R)-paliperidone
    Reactant of Route 6
    (R)-paliperidone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.